[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1247704-49-9
VCID: VC3070959
InChI: InChI=1S/C5H6F3N3O/c6-5(7,8)3-11-1-4(2-12)9-10-11/h1,12H,2-3H2
SMILES: C1=C(N=NN1CC(F)(F)F)CO
Molecular Formula: C5H6F3N3O
Molecular Weight: 181.12 g/mol

[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol

CAS No.: 1247704-49-9

Cat. No.: VC3070959

Molecular Formula: C5H6F3N3O

Molecular Weight: 181.12 g/mol

* For research use only. Not for human or veterinary use.

[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol - 1247704-49-9

Specification

CAS No. 1247704-49-9
Molecular Formula C5H6F3N3O
Molecular Weight 181.12 g/mol
IUPAC Name [1-(2,2,2-trifluoroethyl)triazol-4-yl]methanol
Standard InChI InChI=1S/C5H6F3N3O/c6-5(7,8)3-11-1-4(2-12)9-10-11/h1,12H,2-3H2
Standard InChI Key ONXVNPHIMXPQMI-UHFFFAOYSA-N
SMILES C1=C(N=NN1CC(F)(F)F)CO
Canonical SMILES C1=C(N=NN1CC(F)(F)F)CO

Introduction

Chemical Structure and Identification

[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol is a 1,2,3-triazole derivative characterized by the presence of a trifluoroethyl group at the N1 position and a methanol moiety attached to the C4 position of the triazole ring. This structural arrangement contributes to its unique chemical reactivity and physical properties, making it a compound of particular interest in various scientific and industrial applications.

The compound incorporates a trifluoroethyl group that enhances its stability and reactivity, distinguishing it from other triazole derivatives without fluorination. The presence of the trifluoroethyl group introduces significant electronic effects that influence the compound's behavior in chemical reactions and biological systems.

Chemical Identifiers and Properties

The following table summarizes the key chemical identifiers and physical properties of [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol:

PropertyValue
CAS Number1247704-49-9
Molecular FormulaC5H6F3N3O
Molecular Weight181.12 g/mol
IUPAC Name[1-(2,2,2-trifluoroethyl)triazol-4-yl]methanol
Standard InChIInChI=1S/C5H6F3N3O/c6-5(7,8)3-11-1-4(2-12)9-10-11/h1,12H,2-3H2
Standard InChIKeyONXVNPHIMXPQMI-UHFFFAOYSA-N
SMILESC1=C(N=NN1CC(F)(F)F)CO
Canonical SMILESC1=C(N=NN1CC(F)(F)F)CO
PubChem Compound ID62399959

Synthesis Methods

The synthesis of [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves multi-step reactions starting from simpler triazole derivatives. Based on the available research data, several synthetic routes have been established to obtain this compound with high purity and yield.

Click Chemistry Approach

One of the most efficient methods for synthesizing 1,2,3-triazole derivatives involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This approach offers advantages in terms of yield, selectivity, and reaction conditions:

  • The reaction between 2,2,2-trifluoroethyl azide and propargyl alcohol

  • Catalysis using copper(I) salts to promote regioselective cycloaddition

  • Mild reaction conditions that tolerate various functional groups

  • High yields and minimal side products

This synthetic method is particularly valuable for producing 1,4-disubstituted 1,2,3-triazoles like [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol with precise control over the substitution pattern.

Alternative Synthetic Routes

While click chemistry represents the primary approach, alternative synthetic pathways may include:

  • Direct N-alkylation of preformed 1H-1,2,3-triazole-4-methanol with 2,2,2-trifluoroethyl halides

  • Cycloaddition reactions using different precursors or catalytic systems

  • Modification of existing triazole scaffolds through functional group transformations

These alternative methods may be employed depending on reagent availability, scale requirements, or specific structural modifications needed for research purposes.

Chemical Reactivity and Properties

The reactivity of [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol is influenced by both the electronic effects of the trifluoroethyl group and the functional characteristics of the hydroxymethyl moiety.

Hydrogen Bond Interactions

The compound exhibits specific hydrogen bonding capabilities:

  • The hydroxyl group acts as a hydrogen bond donor

  • The nitrogen atoms in the triazole ring serve as hydrogen bond acceptors

  • These properties influence the compound's solubility and interactions with other molecules

Computational analysis indicates that [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol has one hydrogen bond donor and several hydrogen bond acceptors, contributing to its potential for intermolecular interactions .

Electronic Effects

The trifluoroethyl group introduces significant electronic effects that influence the compound's reactivity:

  • The electron-withdrawing nature of the trifluoromethyl group affects the electron density in the triazole ring

  • This electronic perturbation influences the basicity of the nitrogen atoms

  • The altered electron distribution affects the reactivity of the hydroxymethyl group

  • These effects contribute to the compound's stability and selectivity in chemical reactions

The combination of these electronic effects makes [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol a structurally interesting compound with unique reactivity patterns.

Applications and Research Significance

[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol has potential applications across several fields due to its unique structural features and reactivity profile.

Pharmaceutical Applications

Triazole derivatives similar to [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol have shown promise in pharmaceutical research:

  • As building blocks for the synthesis of more complex bioactive molecules

  • As potential pharmacophores in drug discovery programs

  • For creating conjugates with other bioactive compounds through the hydroxyl functionality

  • In structure-activity relationship studies examining the effects of fluorinated substituents

The presence of the trifluoroethyl group can enhance metabolic stability and membrane permeability, properties that are highly valued in pharmaceutical development.

Chemical Intermediates

The compound serves as a valuable chemical intermediate:

  • The hydroxymethyl group provides a handle for further functionalization

  • The triazole ring offers stability while maintaining heterocyclic character

  • The trifluoroethyl substituent introduces unique electronic properties

  • These features make it useful in the synthesis of more complex structures

Researchers can utilize [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol as a building block for constructing libraries of fluorinated heterocycles with potential applications in medicinal chemistry and materials science.

Materials Science Applications

Some fluorinated triazole derivatives have applications in materials science:

  • As components in specialized polymers

  • In the development of surfactants and surface-active materials

  • As additives that modify the properties of existing materials

  • In the creation of materials with specific electronic or thermal properties

The incorporation of fluorinated triazoles can impart unique physical properties to materials, including enhanced thermal stability and altered surface characteristics.

Research Findings and Future Directions

Recent research on triazole derivatives has highlighted several important findings relevant to [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol.

Synthetic Methodology Advancements

Click chemistry has revolutionized the synthesis of 1,2,3-triazole derivatives, offering:

  • High efficiency in constructing the triazole core

  • Excellent regioselectivity in forming 1,4-disubstituted triazoles

  • Tolerance for a wide range of functional groups

  • Mild reaction conditions compatible with sensitive substituents

These methodological advances have made compounds like [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol more accessible to researchers, facilitating their investigation in various applications.

Structure-Property Relationships

Studies on fluorinated triazoles have revealed important structure-property relationships:

  • The influence of fluorination on lipophilicity and membrane permeability

  • Effects on hydrogen bonding patterns and molecular recognition

  • Impact on metabolic stability and biological half-life

  • Correlation between fluorination patterns and physical properties

These insights help researchers predict and understand the behavior of compounds like [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol in various chemical and biological contexts.

Future Research Directions

Several promising directions for future research on [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol include:

  • Exploration of its potential as a scaffold for developing bioactive compounds

  • Investigation of its utility in click chemistry applications beyond its own synthesis

  • Studies on its behavior in supramolecular assemblies and host-guest chemistry

  • Development of new synthetic methods to access analogues with modified substitution patterns

These research avenues may expand our understanding of the compound's properties and applications in various scientific disciplines.

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